molecular formula C14H17N3O2S B286148 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B286148
M. Wt: 291.37 g/mol
InChI Key: CMSOBFGODZYESE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP has been found to have a variety of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Mechanism of Action

5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ enters the neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to have a variety of other biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types, and to modulate the activity of various signaling pathways. 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been found to affect the function of various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a research tool is its ability to selectively destroy dopaminergic neurons, making it a valuable model for studying Parkinson's disease. However, 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also has limitations, such as its potential toxicity to other cell types and its lack of specificity for certain brain regions.

Future Directions

There are many potential future directions for research involving 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of interest is the development of new treatments for Parkinson's disease based on the underlying mechanisms of 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione toxicity. Other potential areas of research include the use of 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a tool for studying other neurological disorders, such as Alzheimer's disease, and the development of new methods for synthesizing and purifying 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Synthesis Methods

5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods, including the reaction of 2-thioxo-4,6-dihydropyrimidine-5-carbaldehyde with 1-tert-butyl-1H-pyrrole-2-carbaldehyde in the presence of a catalyst. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in animal models. This has made 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing potential treatments.

properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C14H17N3O2S/c1-14(2,3)17-7-5-6-9(17)8-10-11(18)15-13(20)16(4)12(10)19/h5-8H,1-4H3,(H,15,18,20)/b10-8+

InChI Key

CMSOBFGODZYESE-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)N1C=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C

SMILES

CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)C

Canonical SMILES

CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)C

Origin of Product

United States

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